

The Historical Synthesis and Discovery of α -Methylaminobutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Buphedrone**

Cat. No.: **B1655700**

[Get Quote](#)

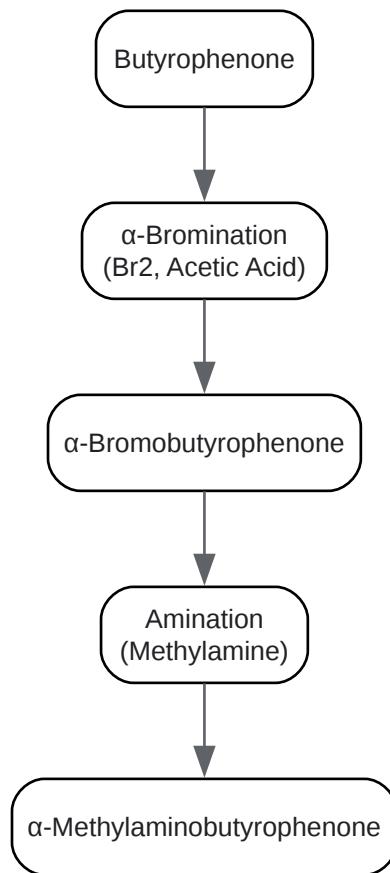
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthesis and discovery of α -methylamino-butyrophenone, a compound also known as **buphedrone**. First synthesized in 1928, this synthetic cathinone has garnered significant interest due to its stimulant properties and its impact on the dopaminergic system. This document details the original synthetic approach, modern synthetic methodologies, and the pharmacological profile of α -methylamino-butyrophenone, with a focus on its mechanism of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological and chemical attributes.

Historical Context and Discovery

α -Methylamino-butyrophenone (MABP), commonly known as **buphedrone**, was first synthesized in 1928 by Hyde, Browning, and Adams as part of a broader investigation into synthetic homologs of d,l-ephedrine.^[1] As a member of the phenethylamine and cathinone chemical classes, its structure is analogous to the naturally occurring stimulant cathinone found in the khat plant.^[1] While initially synthesized for potential therapeutic applications, its stimulant effects and abuse potential later became a focus of research.


Synthesis of α -Methylaminobutyrophenone

The synthesis of α -methylamino-butyrophenone typically involves a two-step process starting from butyrophenone. The general approach has remained consistent since its early discovery, with modern adaptations focusing on improving yield, purity, and safety.

Historical Synthesis Approach (Hyde, Browning, and Adams, 1928)

While the full experimental details from the original 1928 publication are not readily available, the synthesis likely followed a procedure common for the era, involving the α -bromination of a ketone followed by amination.

Plausible Historical Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Plausible historical synthesis route to α -methylaminobutyrophenone.

Modern Experimental Protocol: Synthesis of 2-(Methylamino)-1-phenylbutan-1-one

This protocol describes a common modern laboratory synthesis.

Step 1: α -Bromination of Butyrophenone

- Materials: Butyrophenone, Bromine (Br_2), Glacial Acetic Acid.
- Procedure:
 - Butyrophenone is dissolved in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.
 - The solution is cooled in an ice bath.
 - A solution of bromine in glacial acetic acid is added dropwise with constant stirring, maintaining the temperature below 10°C.
 - After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the red-brown color of bromine disappears.
 - The mixture is then poured into ice-cold water, and the resulting precipitate of α -bromobutyrophenone is collected by filtration, washed with water, and dried.

Step 2: Amination of α -Bromobutyrophenone

- Materials: α -Bromobutyrophenone, Methylamine (aqueous solution or gas), Ethanol.
- Procedure:
 - α -Bromobutyrophenone is dissolved in ethanol in a pressure-resistant vessel.
 - An excess of aqueous methylamine solution is added, and the vessel is sealed.
 - The mixture is heated with stirring for several hours.
 - After cooling, the solvent is removed under reduced pressure.

- The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.
- The aqueous layer is made basic with a strong base (e.g., NaOH) to precipitate the free base of α -methylamino-butyrophenone.
- The product is extracted with an organic solvent, the solvent is dried over an anhydrous salt (e.g., MgSO₄), and evaporated to yield the final product. The hydrochloride salt can be prepared by bubbling dry HCl gas through a solution of the free base in an appropriate solvent.

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for α -methylamino-butyrophenone.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	2-(methylamino)-1-phenylbutan-1-one	[2]
Other Names	Buphedrone, MABP	[1]
Molecular Formula	C ₁₁ H ₁₅ NO	[2]
Molar Mass	177.24 g/mol	[2]
Appearance	White or off-white crystalline solid	[3]

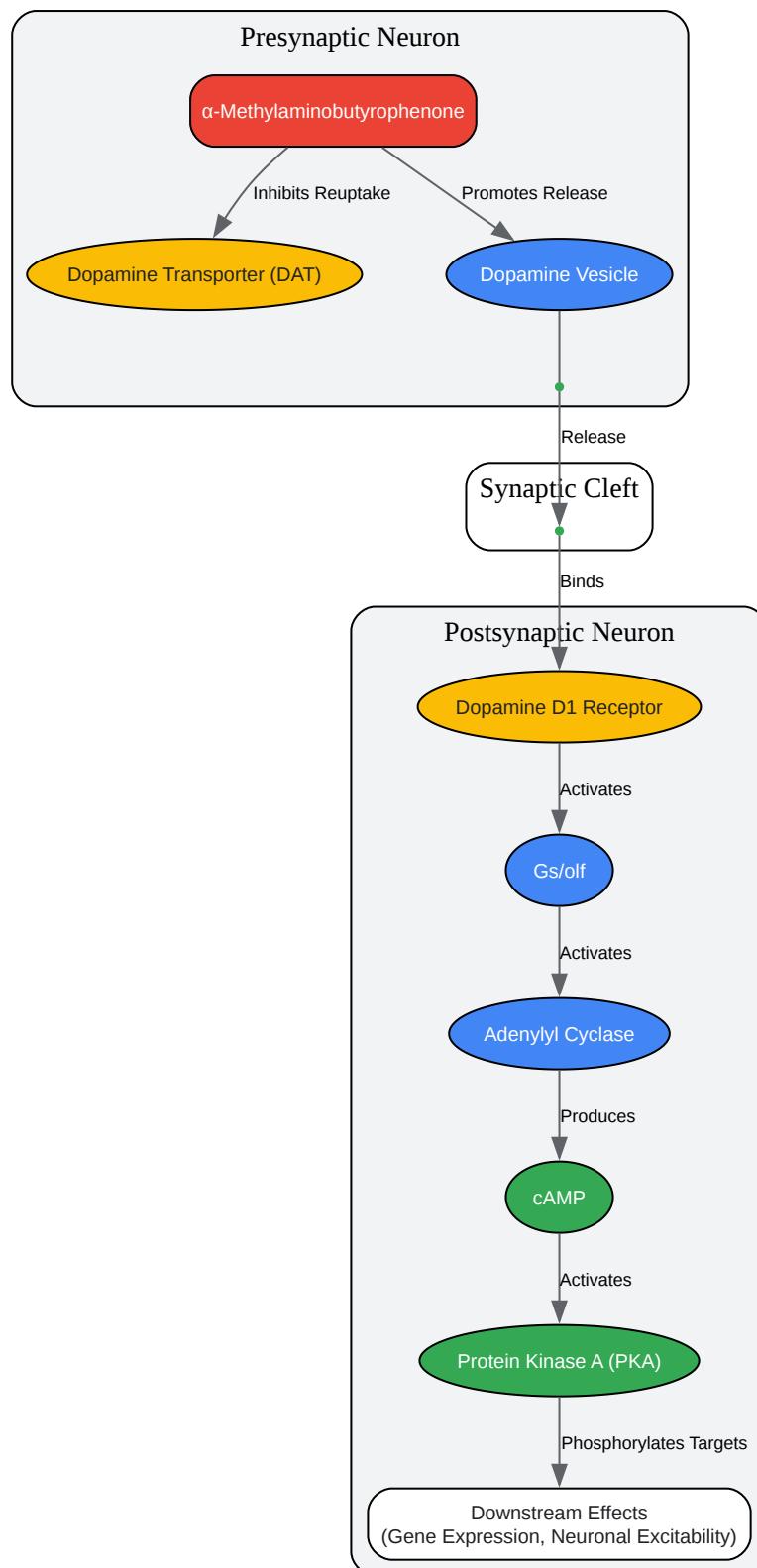
Table 2: Pharmacological Data - Monoamine Transporter Interactions

Transporter	IC ₅₀ (nM)	Reference
Dopamine Transporter (DAT)	2,500	[4]
Norepinephrine Transporter (NET)	610	[4]
Serotonin Transporter (SERT)	135,000	[4]

Table 3: Behavioral Pharmacology - Locomotor Activity in Mice

Dose (mg/kg)	Locomotor Activity (% of Control)	Reference
1	No significant change	[5][6]
3	Significant increase	[5][6]
10	Significant increase	[5][6]

Table 4: Behavioral Pharmacology - Conditioned Place Preference (CPP) in Mice


Dose (mg/kg)	CPP Score (s)	Reference
1	Not significant	[5][6]
3	Significant preference	[5][6]
10	Significant preference	[5][6]

Mechanism of Action and Signaling Pathways

α-Methylamino-butyrophenone primarily exerts its stimulant effects by modulating the dopaminergic system.[5][7] It acts as a dopamine reuptake inhibitor and also promotes the release of dopamine from presynaptic terminals.[8] The rewarding properties and increased locomotor activity associated with the compound are mediated through the activation of dopamine D1 receptors.[5][7]

Dopaminergic Synapse Signaling Pathway

The following diagram illustrates the proposed mechanism of action of α -methylaminobutyrophenone at a dopaminergic synapse.

[Click to download full resolution via product page](#)

Caption: Dopamine D1 receptor signaling pathway activated by α -methylamino-butyrophenone.

Conclusion

α -Methylamino-butyrophenone, a synthetic cathinone first described in 1928, continues to be a subject of scientific inquiry due to its potent stimulant effects on the central nervous system. Its synthesis, rooted in classic organic chemistry reactions, has been refined over the decades. The pharmacological activity of this compound is primarily driven by its interaction with the dopaminergic system, leading to increased synaptic dopamine levels and subsequent activation of D1 receptor-mediated signaling pathways. This guide provides a foundational understanding of the historical, chemical, and biological aspects of α -methylamino-butyrophenone for professionals in the fields of research and drug development. Further investigation into its detailed toxicology and the long-term effects of its use is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Cathinones and amphetamine analogues: What's the rave about? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S)-2-(methylamino)-1-phenylbutan-1-one | C11H15NO | CID 95435460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Historical Synthesis and Discovery of α -Methylaminobutyrophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1655700#historical-synthesis-and-discovery-of-methylamino-butyrophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com